![molecular formula C11H13N3O3 B1277129 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid CAS No. 957514-12-4](/img/structure/B1277129.png)
4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. One common method involves the alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis
The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . They are polydentate ligands consisting of a central benzene ring attached to identical arms of (3,5-dimethylpyrazole-1-ylmethyl) group, each being a methylene group bonded to a N-pyrazol ring .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Scientific Research Applications
Synthesis of Multidentate Ligands
This compound can be used in the synthesis of multidentate ligands . Multidentate ligands are molecules that have multiple binding sites to a central atom in a coordination compound. These ligands are of special interest in bioorganometallic chemistry .
Catalysis
The compound can be used in catalysis, specifically in the oxidation of catechol to its corresponding quinone . This process is important in various chemical reactions and industrial processes.
Crystal Structure Studies
The compound can be used in crystal structure studies . Understanding the crystal structure of a compound is crucial for predicting its physical properties and reactivity.
Preparation of Functionalized Ligands
The compound can be used in the preparation of functionalized ligands . These ligands can then be used in the formation of bimetallic complexes, which have applications in enzyme/drug interaction or electron transfer processes .
Coordination Chemistry
The compound can be used in coordination chemistry . Coordination compounds have a wide range of applications, from catalysis to materials science.
Bioorganometallic Chemistry
The compound can be used in bioorganometallic chemistry . This field involves the use of organometallic compounds in biological systems, and has applications in areas like drug design and enzymology.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-4-7(2)14(12-6)5-9-8(3)17-13-10(9)11(15)16/h4H,5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLVRTZTBLAMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424450 |
Source
|
Record name | 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |
CAS RN |
957514-12-4 |
Source
|
Record name | 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.